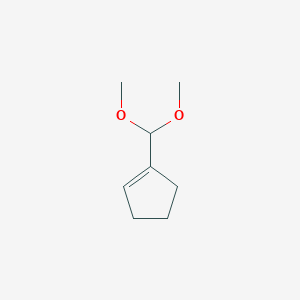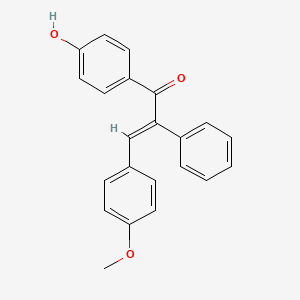
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole is a synthetic organic compound characterized by the presence of a cycloheptyloxy group, a difluoromethyl group, and two nitro groups attached to a benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. The cycloheptyloxy group can be introduced via nucleophilic substitution reactions, while the nitro groups are often added through nitration reactions using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the use of fluoroform (CHF3) in continuous flow difluoromethylation protocols has been reported to be effective for the synthesis of difluoromethylated compounds . Such methods are advantageous for large-scale production due to their high atom economy and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethyl group can enhance binding affinity and metabolic stability, while the nitro groups may participate in redox reactions. The cycloheptyloxy group contributes to the compound’s overall lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Cycloheptyloxy)-2-(trifluoromethyl)-4,6-dinitro-1H-benzimidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
7-(Cycloheptyloxy)-2-(methyl)-4,6-dinitro-1H-benzimidazole: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity compared to its trifluoromethyl and methyl analogs .
Eigenschaften
CAS-Nummer |
60285-67-8 |
|---|---|
Molekularformel |
C15H16F2N4O5 |
Molekulargewicht |
370.31 g/mol |
IUPAC-Name |
7-cycloheptyloxy-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C15H16F2N4O5/c16-14(17)15-18-11-9(20(22)23)7-10(21(24)25)13(12(11)19-15)26-8-5-3-1-2-4-6-8/h7-8,14H,1-6H2,(H,18,19) |
InChI-Schlüssel |
ULKWDXVBSNKGFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)OC2=C(C=C(C3=C2NC(=N3)C(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)




-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)


![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)


![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
